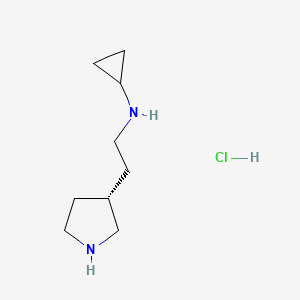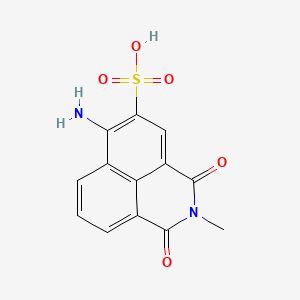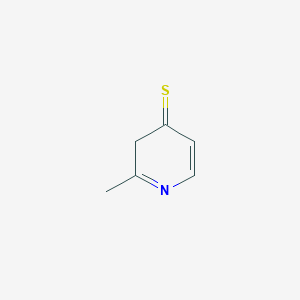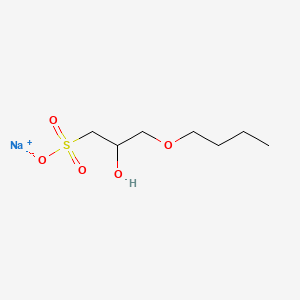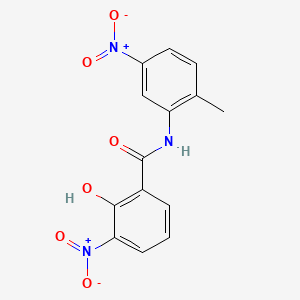
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is an organic compound with the molecular formula C14H12N2O5 It is a derivative of benzamide, characterized by the presence of hydroxyl, nitro, and methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes:
Nitration: The precursor compound, such as 2-methyl-5-nitroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amide Formation: The nitrated compound is then reacted with 2-hydroxy-3-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Reduction: The major product is 2-Hydroxy-N-(2-methyl-5-aminophenyl)-3-aminobenzamide.
Substitution: The products depend on the substituent introduced, such as alkylated or acylated derivatives.
科学的研究の応用
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s structural properties make it a candidate for use in organic electronic materials and as a building block for polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用機序
The mechanism of action of 2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amide and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-N-(2-methoxy-5-nitrophenyl)-3-nitrobenzamide
- 2-Hydroxy-N-(4-methyl-3-nitrophenyl)-3-nitrobenzamide
- 2-Hydroxy-N-(2-methyl-5-nitrophenyl)benzamide
Uniqueness
2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and nitro groups allows for diverse chemical reactivity and potential for multiple applications in various fields.
特性
CAS番号 |
63981-15-7 |
|---|---|
分子式 |
C14H11N3O6 |
分子量 |
317.25 g/mol |
IUPAC名 |
2-hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-8-5-6-9(16(20)21)7-11(8)15-14(19)10-3-2-4-12(13(10)18)17(22)23/h2-7,18H,1H3,(H,15,19) |
InChIキー |
QLVVQRCTAOWEFK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


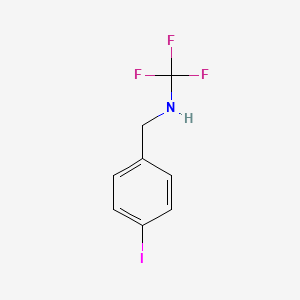
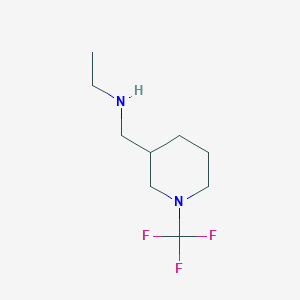
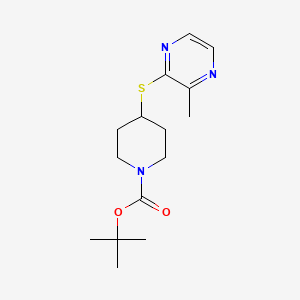
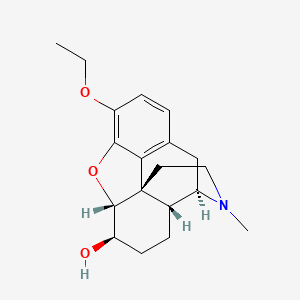

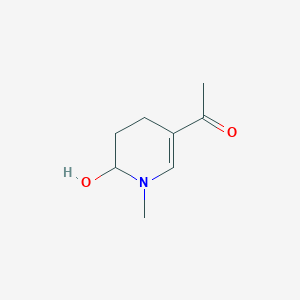


![Diazanium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13954058.png)
